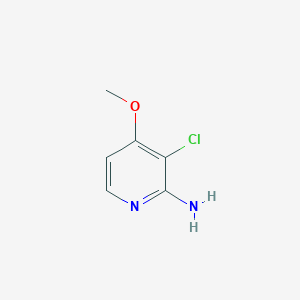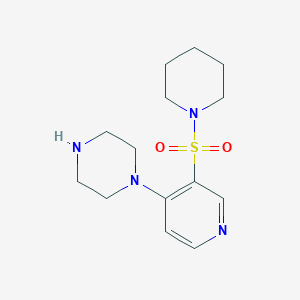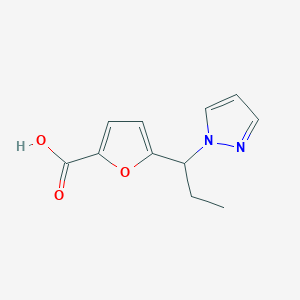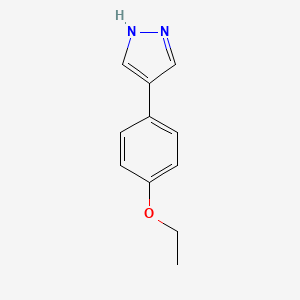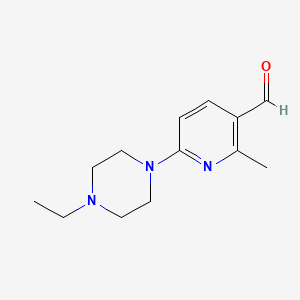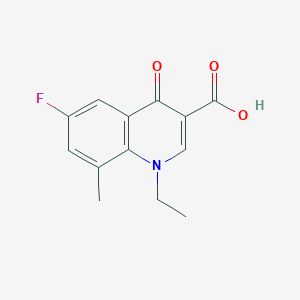
1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone family. Quinolones are a class of broad-spectrum antibiotics that are effective against a variety of bacterial infections. This compound is characterized by its unique structure, which includes a quinoline core with various substituents that enhance its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Formation of the quinoline core: This is achieved through the cyclization of appropriate precursors, such as aniline derivatives and β-ketoesters, under acidic or basic conditions.
Introduction of the fluoro group: Fluorination is usually carried out using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Ethylation and methylation:
Oxidation: The final step involves the oxidation of the intermediate to form the 4-oxo group, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce new substituents on the quinoline ring.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine, iodine.
Nitrating agents: Nitric acid, sulfuric acid.
Sulfonating agents: Sulfur trioxide, chlorosulfonic acid.
Major Products
The major products formed from these reactions include various quinolone derivatives with enhanced or modified biological activities.
Applications De Recherche Scientifique
1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex quinolone derivatives.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its efficacy against bacterial infections and its potential role in treating resistant strains.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mécanisme D'action
The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norfloxacin: 1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ciprofloxacin: 1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ofloxacin: 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid.
Uniqueness
1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which enhance its antibacterial activity and spectrum of action. The presence of the ethyl and methyl groups, along with the fluoro substituent, contributes to its potency and effectiveness against a wide range of bacterial pathogens.
Propriétés
Formule moléculaire |
C13H12FNO3 |
|---|---|
Poids moléculaire |
249.24 g/mol |
Nom IUPAC |
1-ethyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H12FNO3/c1-3-15-6-10(13(17)18)12(16)9-5-8(14)4-7(2)11(9)15/h4-6H,3H2,1-2H3,(H,17,18) |
Clé InChI |
RDTYNDXBOATSLE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)C2=C1C(=CC(=C2)F)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine](/img/structure/B15059074.png)
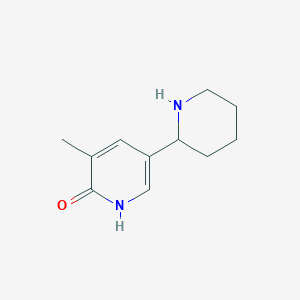
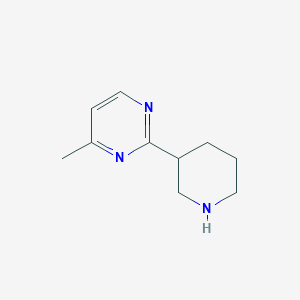

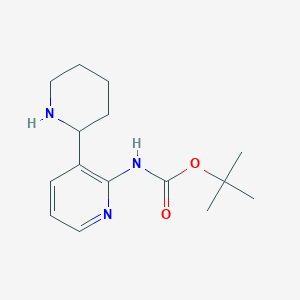
![4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B15059088.png)
![5-Methoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B15059091.png)
